molecular formula C22H32N2O8 B12787206 ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate CAS No. 66068-91-5

((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate

Cat. No.: B12787206
CAS No.: 66068-91-5
M. Wt: 452.5 g/mol
InChI Key: ZBMVZFHMIFWWTC-CEAXSRTFSA-N
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Description

EINECS 266-102-4, also known as 3,3’-methylenebis[5-methyloxazolidine], is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. This compound is primarily used in research and development settings and is known for its role in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-methylenebis[5-methyloxazolidine] typically involves the reaction of formaldehyde with 5-methyloxazolidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two oxazolidine rings. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 3,3’-methylenebis[5-methyloxazolidine] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,3’-methylenebis[5-methyloxazolidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in substitution reactions where one of the oxazolidine rings is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amine derivatives

    Substitution: Functionalized oxazolidines

Scientific Research Applications

3,3’-methylenebis[5-methyloxazolidine] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,3’-methylenebis[5-methyloxazolidine] involves its interaction with various molecular targets. It can act as a cross-linking agent, forming covalent bonds with other molecules, which can alter their structure and function. This property is particularly useful in the production of polymers and resins, where it helps to enhance the material’s strength and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-methylenebis[5-methylimidazolidine]
  • 3,3’-methylenebis[5-methylthiazolidine]
  • 3,3’-methylenebis[5-methylpyrrolidine]

Uniqueness

3,3’-methylenebis[5-methyloxazolidine] is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and the ability to form stable cross-linked networks. This makes it particularly valuable in applications requiring strong and durable materials.

Properties

CAS No.

66068-91-5

Molecular Formula

C22H32N2O8

Molecular Weight

452.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium

InChI

InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

ZBMVZFHMIFWWTC-CEAXSRTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

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